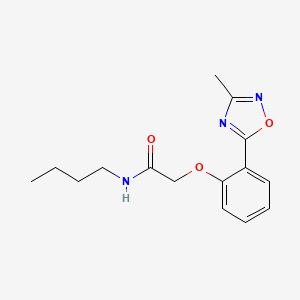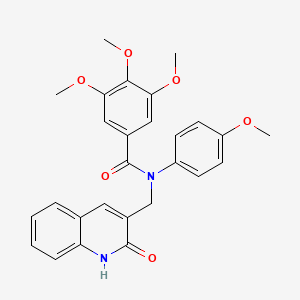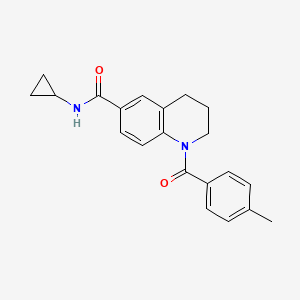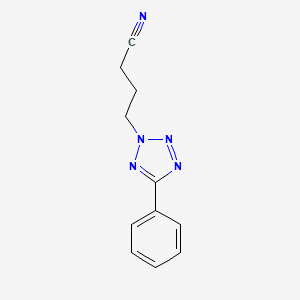![molecular formula C18H20N4O3 B7717081 4-((7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7717081.png)
4-((7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. Also known as MPQOA, it is a derivative of pyrazoloquinoline and has been found to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of MPQOA is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of certain kinases, such as protein kinase B (Akt), which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
MPQOA has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory effects, reducing the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, it has been found to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MPQOA in lab experiments is its ability to selectively inhibit certain enzymes and signaling pathways. This allows researchers to study the specific effects of these pathways without interfering with other cellular processes. However, one limitation is that MPQOA can be difficult to synthesize and purify, which can limit its availability for research studies.
Direcciones Futuras
There are several future directions for research on MPQOA. One area of interest is its potential use as a fluorescent probe for imaging studies. Researchers are also interested in exploring its potential use in the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanisms of action of MPQOA and its potential side effects.
Métodos De Síntesis
The synthesis method of MPQOA involves a series of chemical reactions. The starting material is 7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinoline, which is reacted with chloroacetic acid to form 7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-aminobutanoyl chloride to form MPQOA.
Aplicaciones Científicas De Investigación
MPQOA has been studied extensively for its potential applications in scientific research. It has been found to have a variety of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. It has also been studied for its potential use as a fluorescent probe for imaging studies.
Propiedades
IUPAC Name |
4-[(7-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-3-8-22-18-13(10-12-5-4-11(2)9-14(12)19-18)17(21-22)20-15(23)6-7-16(24)25/h4-5,9-10H,3,6-8H2,1-2H3,(H,24,25)(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGURGTYKBWGVHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C3C=CC(=CC3=N2)C)C(=N1)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

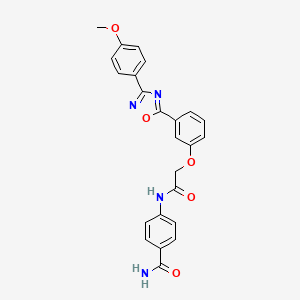

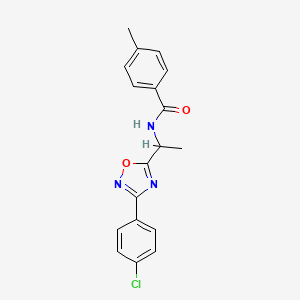

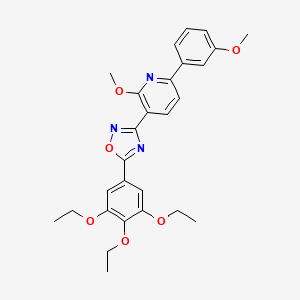
![1-(5-chloro-2-methoxybenzenesulfonyl)-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7717050.png)
